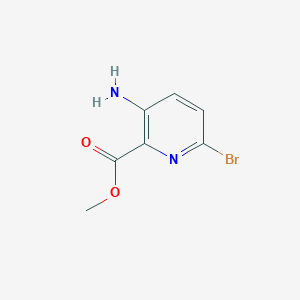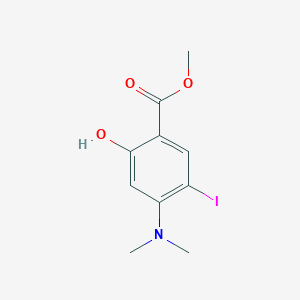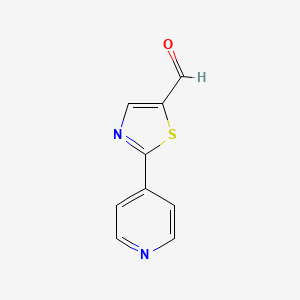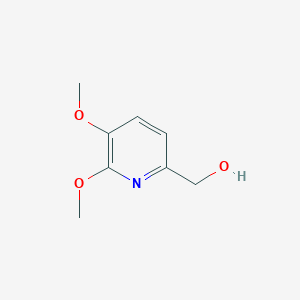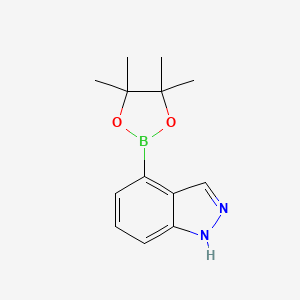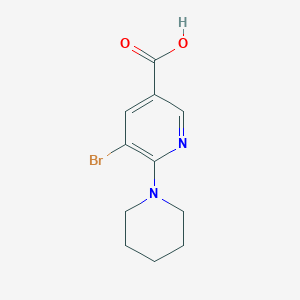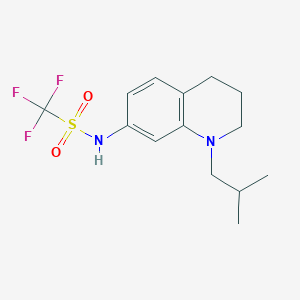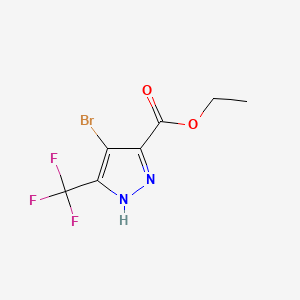![molecular formula C10H12ClN3O B1389482 C-(5-p-トリル-[1,2,4]オキサジアゾール-3-イル)-メチルアミン塩酸塩 CAS No. 1172854-26-0](/img/structure/B1389482.png)
C-(5-p-トリル-[1,2,4]オキサジアゾール-3-イル)-メチルアミン塩酸塩
説明
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are used in various fields such as agriculture, medicine, and industrial applications. The presence of the oxadiazole ring imp
科学的研究の応用
農薬化学研究
C-(5-p-トリル-[1,2,4]オキサジアゾール-3-イル)-メチルアミン塩酸塩: は、特に新規農薬の開発における成分として、農薬化学研究において潜在能力を示しています 。その誘導体は、Meloidogyne incognitaに対して中程度の線虫駆除活性を示し、Rhizoctonia solaniに対して抗真菌活性を示しています。これは、食料安全保障を脅かす植物病害虫に対抗するために、より効率的で低リスクの化学農薬を作成するための使用を示唆しています。
抗菌剤開発
この化合物は、特にXanthomonas oryzae pv. oryzae (Xoo)に対して強い抗菌効果を持つ分子の発見につながる研究の一部でした 。ビスメルチアゾールやチオジアゾール銅などの従来の薬剤よりもEC50値が優れており、稲のいもち病や縞枯れ病などの細菌病から作物を保護するための新しい抗菌剤の開発に期待が寄せられています。
抗がん活性
医薬品化学の分野では、C-(5-p-トリル-[1,2,4]オキサジアゾール-3-イル)-メチルアミン塩酸塩とそのオキサジアゾール誘導体は、抗がん特性について評価されてきました 。これらの化合物は合成および特性評価されており、一部はMCF-7やKBなどの細胞株に対するinvitro抗がん活性で有望な結果を示しています。
薬理学的用途
この化合物の重要な部分であるオキサジアゾール部分は、幅広い生物活性で知られています。 それは、加水分解および代謝安定性のために、薬物設計における重要な薬理フォアとして使用されており、さまざまな疾患の治療に潜在的な用途を持つ新規薬物分子を作成するための貴重なテンプレートとなっています .
生物活性分子の合成
この化合物の構造により、さまざまな生物活性分子の合成が可能になります。 その安定性と反応性により、薬理学的に活性なヘテロ環の合成に不可欠な工程である環化および求核アルキル化プロセスに適した候補となります .
エネルギーマテリアル研究
C-(5-p-トリル-[1,2,4]オキサジアゾール-3-イル)-メチルアミン塩酸塩に関連するものを含むオキサジアゾール誘導体は、そのエネルギー挙動について研究されてきました。 これは、特にさまざまな産業で潜在的な用途を持つエネルギー材料の開発のために、材料科学の分野で注目されています .
作用機序
Target of Action
1,2,4-oxadiazole derivatives, to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to impact a variety of biological pathways .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a range of biological activities .
生化学分析
Biochemical Properties
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions .
Cellular Effects
The effects of C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride has been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, although it may undergo degradation over extended periods. Long-term studies have shown that C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride is effective without causing harm .
Metabolic Pathways
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds. Additionally, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can affect the levels of key metabolites, thereby modulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The interaction with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride can be found in the cytoplasm, where it influences various signaling pathways and metabolic processes .
特性
IUPAC Name |
[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUFXZSSCHTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


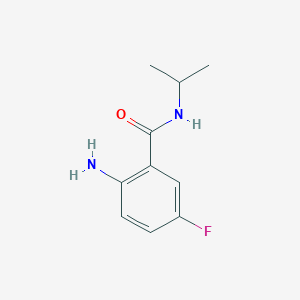
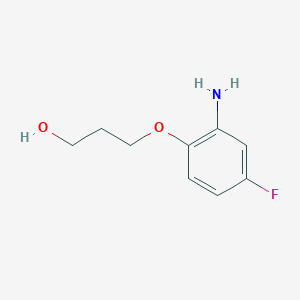
![2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1389403.png)
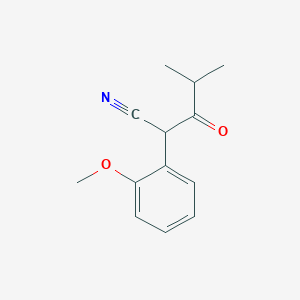
![6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1389406.png)

